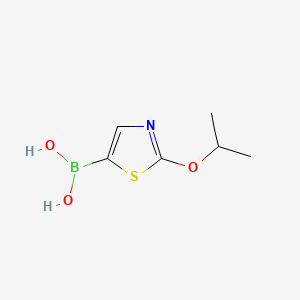![molecular formula C13H21F2NO2 B13552349 tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of the tert-butyl group and the difluoropropyl substituent adds to the compound’s stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) and alkyl halides.
Reaction Conditions: The reaction is carried out under mild conditions using triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides.
Functional Group Tolerance: This method displays broad substrate scope and functional group tolerance, enabling the synthesis of various derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the difluoropropyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis due to its unique structural properties and reactivity .
Biology: In biological research, the compound can be used to study the effects of fluorinated substituents on biological activity and molecular interactions .
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and medicinal chemistry .
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its functional groups. The difluoropropyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but with a single fluorine atom instead of a difluoropropyl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains an amino group instead of the difluoropropyl group.
Uniqueness: The presence of the difluoropropyl group in tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications .
Propriétés
Formule moléculaire |
C13H21F2NO2 |
|---|---|
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2,2-difluoropropyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H21F2NO2/c1-10(2,3)18-9(17)16-13-6-12(7-13,8-13)5-11(4,14)15/h5-8H2,1-4H3,(H,16,17) |
Clé InChI |
BJUZBAXCXGMQCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)

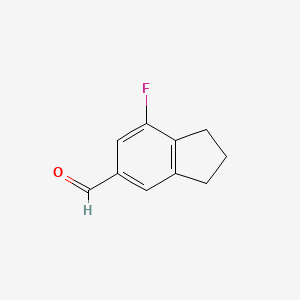
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)

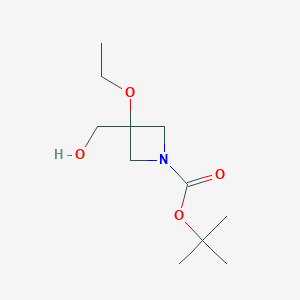
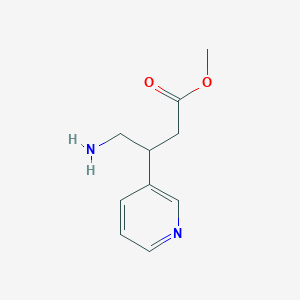
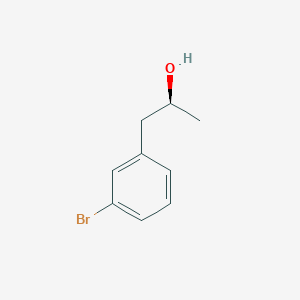
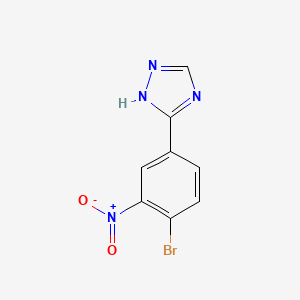
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)



